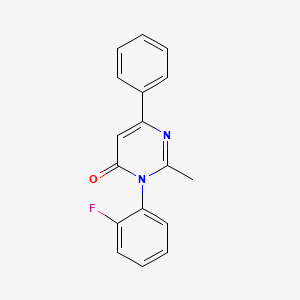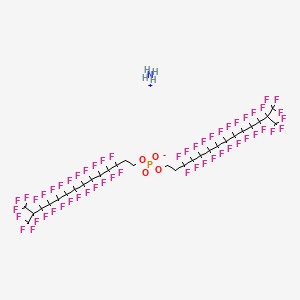
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 297-954-5, also known as Cymbopogon winterianus herb oil, is an essential oil obtained from the herbs of the plant Cymbopogon winterianus, commonly known as Java citronella. This compound is widely used in various industries due to its unique chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Cymbopogon winterianus herb oil is primarily extracted through steam distillation of the fresh or partially dried leaves of the Cymbopogon winterianus plant. The process involves passing steam through the plant material, which vaporizes the volatile compounds. These vapors are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, large-scale steam distillation units are used to extract the oil. The process involves the following steps:
- Harvesting the Cymbopogon winterianus leaves.
- Loading the leaves into the distillation unit.
- Passing steam through the leaves to vaporize the essential oil.
- Condensing the vapors to separate the oil from the water.
- Collecting and purifying the essential oil.
化学反应分析
Types of Reactions
Cymbopogon winterianus herb oil undergoes various chemical reactions, including:
Oxidation: The oil can be oxidized to form various oxygenated compounds.
Reduction: Reduction reactions can modify the chemical structure of the oil, leading to different derivatives.
Substitution: The oil can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents, such as acids and bases, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced compounds, and substituted products, each with unique properties and applications.
科学研究应用
Cymbopogon winterianus herb oil has a wide range of scientific research applications, including:
Chemistry: Used as a natural source of various chemical compounds for synthesis and analysis.
Biology: Studied for its antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties.
作用机制
The mechanism of action of Cymbopogon winterianus herb oil involves its interaction with various molecular targets and pathways. The oil’s primary components, such as citronellal, citronellol, and geraniol, exert their effects by:
Disrupting microbial cell membranes: Leading to cell lysis and death.
Inhibiting enzyme activity: Affecting metabolic pathways in microorganisms.
Scavenging free radicals: Providing antioxidant effects that protect cells from oxidative damage.
相似化合物的比较
Cymbopogon winterianus herb oil is unique compared to other similar compounds due to its specific chemical composition and properties. Similar compounds include:
Cymbopogon nardus (Ceylon citronella) oil: Contains different proportions of citronellal and geraniol.
Lemongrass oil: Rich in citral, with distinct aromatic properties.
Eucalyptus oil: Contains eucalyptol, with different medicinal applications.
Cymbopogon winterianus herb oil stands out due to its higher concentration of citronellal and citronellol, making it particularly effective as an insect repellent and antimicrobial agent.
属性
CAS 编号 |
93776-26-2 |
|---|---|
分子式 |
C30H12F54NO4P |
分子量 |
1507.3 g/mol |
IUPAC 名称 |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.H3N/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;/h1-4H2,(H,85,86);1H3 |
InChI 键 |
JTYNPYXYRZDCAK-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


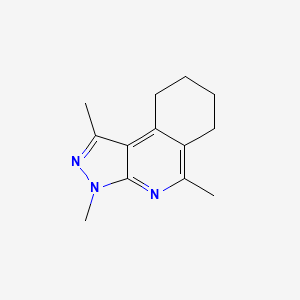
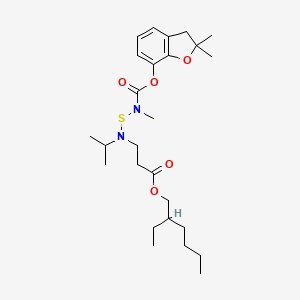
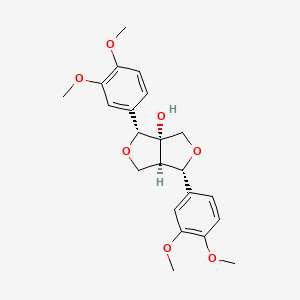
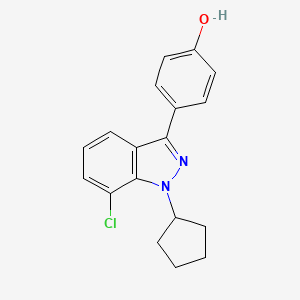
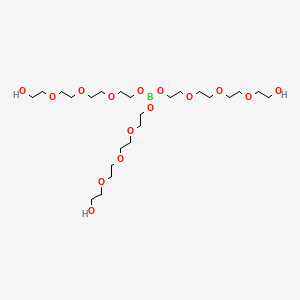
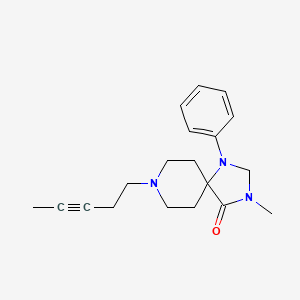
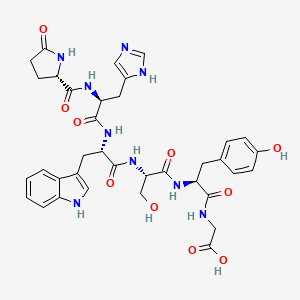
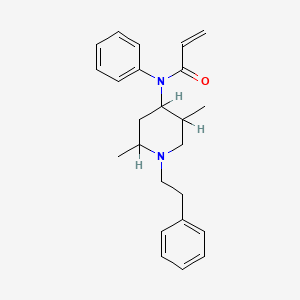
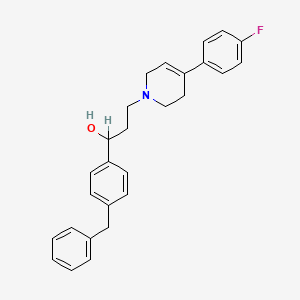

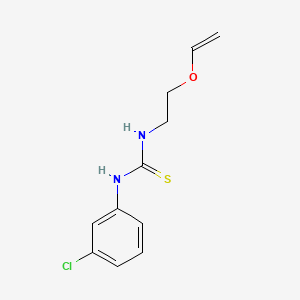
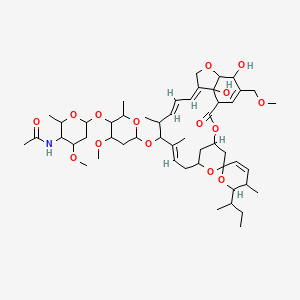
![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)
